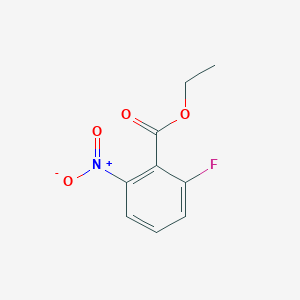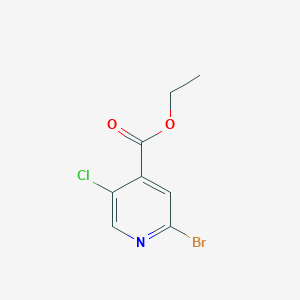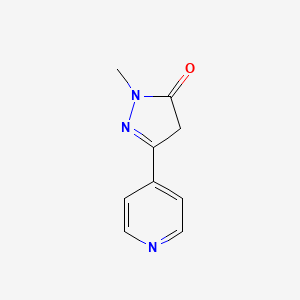
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPDP or MDP and is a derivative of pyrazolone.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly 1H-pyrazolo[3,4-b]pyridines . These are important due to their structural similarity to purine bases, adenine and guanine, which are fundamental to DNA and RNA .
Biomedical Applications
1H-pyrazolo[3,4-b]pyridines: , derived from the compound, exhibit a wide range of biological activities. They have been explored for their potential in treating various diseases, including cancer, viral infections, and metabolic disorders .
Development of Pharmacological Agents
The structural diversity and biological relevance of the compound make it a valuable scaffold for the development of new pharmacological agents. It has been used to create molecules with potential therapeutic effects against different pathologies .
Chemical Research and Drug Design
This compound is extensively used in chemical research for drug design. Its versatility allows for the creation of numerous derivatives, which can be screened for drug-like properties .
Material Science
In material science, the compound’s derivatives can be utilized to develop new materials with specific electronic or photonic properties, useful in creating sensors or other electronic devices .
Agricultural Chemistry
Derivatives of this compound have been investigated for their use in agricultural chemistry, particularly as components of pesticides or herbicides, due to their bioactivity .
Mechanism of Action
Target of action
Pyrazoline derivatives, which include the “1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.
Mode of action
The interaction of pyrazoline derivatives with their targets often results in changes to the target’s function, which can lead to various biological effects . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Pyrazoline derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, they might inhibit or activate enzymes, modulate receptor signaling, or interfere with cellular processes.
Result of action
The molecular and cellular effects of pyrazoline derivatives can include changes in cell signaling, enzyme activity, gene expression, and more . The specific effects would depend on the compound’s targets and mode of action.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazoline derivatives . These factors can affect the compound’s absorption, distribution, metabolism, excretion, and interaction with its targets.
properties
IUPAC Name |
2-methyl-5-pyridin-4-yl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFZTRTGUWWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



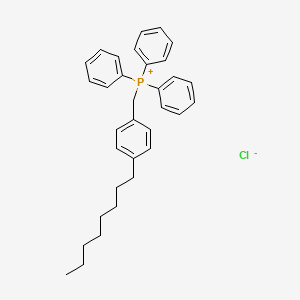

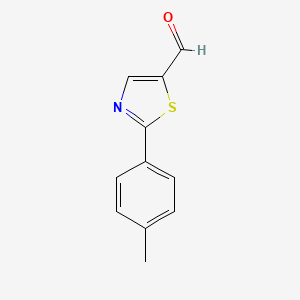
![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)
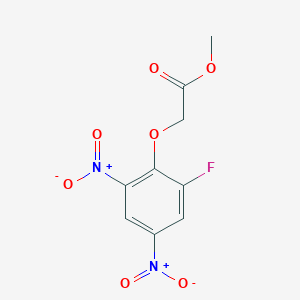
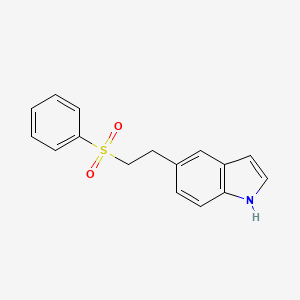
![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)



